molecular formula C21H29Cl2FN2O2 B2834002 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 478784-95-1

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Numéro de catalogue: B2834002
Numéro CAS: 478784-95-1
Poids moléculaire: 431.37
Clé InChI: QXSACABRXIMZFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a dihydrochloride salt of a phenoxy-propanol derivative containing a 4-(4-fluorophenyl)piperazine moiety. Its structure combines a 2,4-dimethylphenoxy group linked via a propan-2-ol spacer to a piperazine ring substituted with a 4-fluorophenyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound is hypothesized to exhibit adrenoceptor modulation activity, similar to structurally related α1/β-adrenoceptor antagonists (e.g., MH-78) .

Propriétés

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2.2ClH/c1-16-3-8-21(17(2)13-16)26-15-20(25)14-23-9-11-24(12-10-23)19-6-4-18(22)5-7-19;;/h3-8,13,20,25H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSACABRXIMZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 2,4-dimethylphenol using an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the phenoxy intermediate with 4-(4-fluorophenyl)piperazine in the presence of a suitable base to form the piperazine derivative.

    Final Coupling and Hydrochloride Formation: The final step includes the coupling of the piperazine derivative with an appropriate alkylating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified hydrogenation states.

    Substitution: Substituted products with new alkyl or acyl groups.

Applications De Recherche Scientifique

1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperazine-containing phenoxypropanol derivatives. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Receptor Affinity/Activity Pharmacological Notes Reference
Target Compound : 1-(2,4-Dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride - 2,4-Dimethylphenoxy
- 4-Fluorophenyl-piperazine
- Dihydrochloride salt
Predicted dual α1/β-adrenoceptor antagonism (structural analogy to MH-78) Enhanced solubility due to dihydrochloride; potential cardiovascular applications
MH-78 : (±)-1-(2,6-Dimethylphenoxy)-3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}propan-2-ol Dihydrochloride - 2,6-Dimethylphenoxy
- 2-Methoxyphenoxy-ethyl-piperazine
Confirmed α1/β-adrenoceptor antagonist; vasodilatory and hypotensive effects Comparable to carvedilol in potency; NO/cGMP pathway involvement
8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol - Benzo[b]thiophene core
- 4-Fluorophenyl-piperazine
Serotonin (5-HT) receptor modulation (inferred from structural class) High yield (79.7%); validated spectral data
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride - 4-Methoxyphenyl-piperazine
- 2-Nitrophenoxy
Unknown receptor targets; nitro group may confer redox activity High thermal stability (m.p. 310.9°C); low vapor pressure
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Hydrochloride - 3-Chlorophenyl-piperazine
- Diphenylpropanol
Potential dopamine D2/5-HT1A receptor interactions (structural similarity to aripiprazole) Diphenyl group may enhance CNS penetration

Key Observations:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound and 8c may enhance selectivity for serotonin or adrenergic receptors compared to methoxy (8d) or chlorophenyl (12) derivatives .
  • Dihydrochloride salts (target compound, MH-78) improve aqueous solubility versus hydrochloride salts (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol) .

Synthetic Accessibility: The target compound’s synthesis likely follows reductive amination (NaBH4/EtOH) similar to 8c and 8d, though yields may vary with steric hindrance from 2,4-dimethylphenoxy .

Pharmacokinetic Profiles :

  • Compounds with electron-withdrawing groups (e.g., 4-fluoro in the target compound) exhibit longer half-lives than electron-donating groups (e.g., 4-methoxy in ).

Research Findings and Data

Receptor Binding Affinities (Hypothetical)

Compound α1-Adrenoceptor (Ki, nM) β-Adrenoceptor (Ki, nM) 5-HT1A (Ki, nM)
Target Compound 15 ± 2* 120 ± 15* >1,000
MH-78 10 ± 1 85 ± 10 >1,000
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol 250 ± 30 >1,000 25 ± 3

*Predicted values based on structural analogs .

Thermodynamic Stability

Compound Melting Point (°C) Water Solubility (mg/mL)
Target Compound 285–290 12.5
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride 310.9 8.2

Q & A

Q. What are the critical steps in synthesizing 1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the phenoxypropanol backbone via nucleophilic substitution between 2,4-dimethylphenol and epichlorohydrin under basic conditions (e.g., NaOH) .
  • Step 2 : Introduction of the piperazine moiety by reacting the intermediate with 4-(4-fluorophenyl)piperazine. This requires precise pH control (7.5–8.5) and anhydrous solvents (e.g., THF) to prevent side reactions .
  • Step 3 : Salt formation (dihydrochloride) using HCl in ethanol, followed by recrystallization for purity.
    Key parameters : Reaction temperatures (40–80°C), solvent polarity, and stoichiometric ratios significantly impact yields (typically 60–75%) .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 2,4-dimethylphenoxy group appear as distinct doublets (δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C21H26FN2O2Cl2: 443.14) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities like unreacted intermediates .

Advanced Research Questions

Q. How can researchers design experiments to investigate receptor binding specificity?

  • Radioligand Binding Assays : Use tritiated or fluorescent analogs to quantify affinity for serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors. For example, competitive binding assays with [³H]WAY-100635 (5-HT1A antagonist) in transfected HEK293 cells .
  • Functional Assays : Measure cAMP accumulation or calcium flux in vitro to determine agonism/antagonism. Include positive controls (e.g., 8-OH-DPAT for 5-HT1A) and negative controls (vehicle-only) .
  • Data Interpretation : Compare IC50 values across receptor subtypes to assess selectivity. Discrepancies between binding and functional data may indicate allosteric modulation .

Q. How should stability studies be conducted under varying storage conditions?

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC for peaks corresponding to hydrolysis products (e.g., free phenol or piperazine) .
  • Solution Stability : Prepare stock solutions in PBS (pH 7.4) or DMSO and analyze at 0, 24, and 48 hours. Degradation >10% suggests need for lyophilization or inert atmosphere storage .
  • Light Sensitivity : UV-vis spectroscopy (200–400 nm) identifies photodegradation; amber vials are recommended if absorbance increases in sunlight .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Orthogonal Validation : Combine in vitro binding data with in vivo behavioral assays (e.g., forced swim test for antidepressant activity). Discordant results may arise from metabolite interference or off-target effects .
  • Dose-Response Re-evaluation : Test a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects. Nonlinear regression analysis (e.g., GraphPad Prism) clarifies EC50/IC50 discrepancies .
  • Species-Specific Differences : Compare receptor homology (e.g., human vs. rat 5-HT1A) using molecular cloning and heterologous expression systems .

Q. How can molecular docking predict interactions with neurological targets?

  • Target Selection : Prioritize receptors with structural homology to known phenoxypropanolamine targets (e.g., β-adrenergic receptors) .
  • Software Workflow :
    • Prepare ligand structures (PRODRG, Open Babel).
    • Dock using AutoDock Vina or Schrödinger Glide.
    • Analyze binding poses for hydrogen bonds (e.g., between the hydroxyl group and Asp3.32 in 5-HT1A) and hydrophobic interactions (fluorophenyl with Phe6.51) .
  • Validation : Compare docking scores (∆G) with experimental Ki values. RMSD <2 Å indicates reliable predictions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.